2-[(4-Methylphenoxy)methyl]aniline
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Overview
Description
2-[(4-Methylphenoxy)methyl]aniline is an organic compound with the molecular formula C14H15NO It is characterized by the presence of a phenoxy group attached to a methyl group, which is further connected to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-Methylphenoxy)methyl]aniline typically involves the reaction of 4-methylphenol with formaldehyde to form 4-methylphenoxymethanol. This intermediate is then reacted with aniline under acidic conditions to yield the final product. The reaction conditions often include the use of a catalyst such as hydrochloric acid or sulfuric acid to facilitate the condensation reaction.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-[(4-Methylphenoxy)methyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the aniline group to form corresponding amines.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid, sulfuric acid, and halogens, respectively.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Nitric acid, sulfuric acid, halogens, appropriate solvents.
Major Products:
Oxidation: Quinones, oxidized derivatives.
Reduction: Amines.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
2-[(4-Methylphenoxy)methyl]aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.
Biology: The compound can be employed in the study of enzyme inhibition and protein-ligand interactions due to its structural similarity to certain biological molecules.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(4-Methylphenoxy)methyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group can mimic natural ligands, allowing the compound to bind to active sites and modulate biological activity. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, and modulation of gene expression.
Comparison with Similar Compounds
4-Methylphenol: Shares the phenoxy group but lacks the aniline moiety.
Aniline: Contains the aniline group but lacks the phenoxy group.
4-Methylphenoxymethanol: An intermediate in the synthesis of 2-[(4-Methylphenoxy)methyl]aniline.
Uniqueness: this compound is unique due to the combination of the phenoxy and aniline groups, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-[(4-methylphenoxy)methyl]aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-11-6-8-13(9-7-11)16-10-12-4-2-3-5-14(12)15/h2-9H,10,15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHRPZBMYSAPAEN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=CC=CC=C2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60602746 |
Source
|
Record name | 2-[(4-Methylphenoxy)methyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60602746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
806596-41-8 |
Source
|
Record name | 2-[(4-Methylphenoxy)methyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60602746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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